

# Application Note: Validated HPLC Assay for Levalbuterol Tartrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levalbuterol Tartrate*

Cat. No.: *B1245021*

[Get Quote](#)

## Introduction

**Levalbuterol Tartrate**, the (R)-enantiomer of albuterol, is a short-acting  $\beta_2$ -adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease.<sup>[1][2][3]</sup> Accurate and reliable analytical methods are crucial for the quality control of **Levalbuterol Tartrate** in pharmaceutical formulations. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Levalbuterol Tartrate**. The method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.<sup>[4][5][6]</sup>

## Analytical Method

The assay of **Levalbuterol Tartrate** was performed using a reversed-phase HPLC method with UV detection. The chromatographic conditions are summarized in the table below.

| Parameter            | Condition                                                  |
|----------------------|------------------------------------------------------------|
| Instrument           | HPLC system with UV-Vis Detector                           |
| Column               | C18, 4.6 mm x 150 mm, 5 µm                                 |
| Mobile Phase         | Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v) |
| Flow Rate            | 1.0 mL/min                                                 |
| Injection Volume     | 20 µL                                                      |
| Column Temperature   | 30°C                                                       |
| Detection Wavelength | 276 nm                                                     |
| Run Time             | 10 minutes                                                 |

#### Method Validation Summary

The developed HPLC method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The results demonstrate that the method is accurate, precise, and reliable for the intended application.

## Experimental Protocols

### Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **Levalbuterol Tartrate** Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.
- Sample Preparation: For a typical dosage form (e.g., inhalation solution), accurately transfer a volume equivalent to a specified amount of **Levalbuterol Tartrate** into a volumetric flask

and dilute with the mobile phase to a final concentration within the linear range of the method.

## System Suitability

Before starting the validation experiments, the suitability of the chromatographic system was evaluated by injecting the standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are provided in the table below.

| Parameter          | Acceptance Criteria |
|--------------------|---------------------|
| Tailing Factor     | ≤ 2.0               |
| Theoretical Plates | ≥ 2000              |
| % RSD of Peak Area | ≤ 2.0%              |

## Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of **Levalbuterol Tartrate**.

Protocol:

- Inject the blank, placebo, and standard solution into the HPLC system.
- Record the chromatograms.
- Assess for any interference from the blank or placebo at the retention time of **Levalbuterol Tartrate**.

Acceptance Criteria: No significant peaks should be observed at the retention time of **Levalbuterol Tartrate** in the chromatograms of the blank and placebo solutions.

## Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of **Levalbuterol Tartrate** over the range of 50% to 150% of the target assay concentration.

## Protocol:

- Prepare a series of calibration standards from the stock solution (e.g., 50, 75, 100, 125, 150  $\mu\text{g/mL}$ ).
- Inject each concentration in triplicate.
- Construct a calibration curve by plotting the mean peak area against the concentration.
- Determine the correlation coefficient ( $r^2$ ), y-intercept, and slope of the regression line.

## Acceptance Criteria:

- Correlation Coefficient ( $r^2$ ):  $\geq 0.999$
- Y-intercept: Should be minimal.

| Concentration ( $\mu\text{g/mL}$ ) | Mean Peak Area |
|------------------------------------|----------------|
| 50                                 | [Data]         |
| 75                                 | [Data]         |
| 100                                | [Data]         |
| 125                                | [Data]         |
| 150                                | [Data]         |
| $r^2$                              | [Value]        |

## Accuracy

The accuracy of the method was determined by the recovery of known amounts of **Levalbuterol Tartrate** spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

## Protocol:

- Prepare placebo solutions spiked with **Levalbuterol Tartrate** at three different concentration levels.
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

| Spiked Level  | Theoretical Conc.<br>( $\mu\text{g/mL}$ ) | Measured Conc.<br>( $\mu\text{g/mL}$ ) | % Recovery |
|---------------|-------------------------------------------|----------------------------------------|------------|
| 80%           | 80                                        | [Data]                                 | [Value]    |
| 100%          | 100                                       | [Data]                                 | [Value]    |
| 120%          | 120                                       | [Data]                                 | [Value]    |
| Mean Recovery | [Value]                                   |                                        |            |

## Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol for Repeatability:

- Prepare six individual samples at 100% of the target concentration.
- Analyze the samples on the same day under the same experimental conditions.
- Calculate the mean, standard deviation, and relative standard deviation (% RSD).

Protocol for Intermediate Precision:

- Repeat the repeatability study on a different day with a different analyst and/or different equipment.
- Calculate the % RSD for the combined data from both days.

Acceptance Criteria: The % RSD should be  $\leq 2.0\%$ .

| Precision                      | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean    | % RSD   |
|--------------------------------|----------|----------|----------|----------|----------|----------|---------|---------|
| Repeatability                  | [Data]   | [Data]   | [Data]   | [Data]   | [Data]   | [Data]   | [Value] | [Value] |
| Intermediate Precision (Day 2) | [Data]   | [Data]   | [Data]   | [Data]   | [Data]   | [Data]   | [Value] | [Value] |
| Overall % RSD                  | [Value]  |          |          |          |          |          |         |         |

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

- Calculate LOD and LOQ using the following formulas:
  - $LOD = 3.3 * (\text{Standard Deviation of the Intercept} / \text{Slope of the Calibration Curve})$
  - $LOQ = 10 * (\text{Standard Deviation of the Intercept} / \text{Slope of the Calibration Curve})$

Acceptance Criteria: The values for LOD and LOQ should be reported.

| Parameter                | Result  |
|--------------------------|---------|
| LOD ( $\mu\text{g/mL}$ ) | [Value] |
| LOQ ( $\mu\text{g/mL}$ ) | [Value] |

## Robustness

The robustness of the method was evaluated by intentionally varying critical parameters and observing the effect on the results.

Protocol:

- Vary the following parameters one at a time:
  - Flow rate ( $\pm 0.1$  mL/min)
  - Mobile phase composition ( $\pm 2\%$  organic)
  - Column temperature ( $\pm 2^{\circ}\text{C}$ )
- Analyze a standard solution under each varied condition.
- Evaluate the system suitability parameters and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

| Parameter Varied | Variation        | System Suitability | Assay Result (% of Initial) |
|------------------|------------------|--------------------|-----------------------------|
| Flow Rate        | 0.9 mL/min       | Pass               | [Value]                     |
| 1.1 mL/min       | Pass             | [Value]            |                             |
| Mobile Phase     | 28:72 ACN:Buffer | Pass               | [Value]                     |
| 32:68 ACN:Buffer | Pass             | [Value]            |                             |
| Temperature      | 28°C             | Pass               | [Value]                     |
| 32°C             | Pass             | [Value]            |                             |

## Visualizations



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Levalbuterol Tartrate | C<sub>30</sub>H<sub>48</sub>N<sub>2</sub>O<sub>12</sub> | CID 10349032 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Xopenex HFA (Levalbuterol Tartrate Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [Application Note: Validated HPLC Assay for Levalbuterol Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245021#analytical-method-validation-for-levalbuterol-tartrate-assay]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)